Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid 3-phenylprop-2-enyl ester is a hydroxycinnamic acid.
Brand Name: Vulcanchem
CAS No.: 132465-11-3
VCID: VC0136071
InChI: InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2
SMILES: C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Molecular Formula: C19H15NO4
Molecular Weight: 321.3 g/mol

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

CAS No.: 132465-11-3

Cat. No.: VC0136071

Molecular Formula: C19H15NO4

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate - 132465-11-3

Specification

Description 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid 3-phenylprop-2-enyl ester is a hydroxycinnamic acid.
CAS No. 132465-11-3
Molecular Formula C19H15NO4
Molecular Weight 321.3 g/mol
IUPAC Name 3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2
Standard InChI Key XGHYFEJMJXGPGN-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N
SMILES C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Canonical SMILES C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator